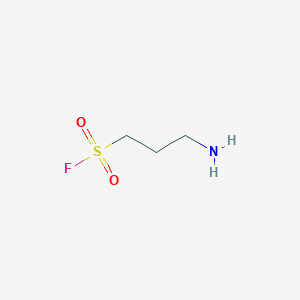

3-Aminopropane-1-sulfonyl fluoride

Description

Historical Context of Sulfonyl Fluorides as Reactive Electrophiles

The exploration of sulfonyl fluorides dates back to the early 20th century. Initially, they were investigated for applications such as dyes and pesticides. These early studies revealed key characteristics of the sulfonyl fluoride (B91410) group: its hydrolytic stability, resistance to oxidation and reduction, and its selective reactivity at the sulfur atom. This set them apart from other sulfonyl halides. Despite these promising properties, widespread interest in sulfonyl fluorides for biological applications did not fully materialize until much later. A resurgence of interest occurred in the mid-20th century with their use as inhibitors for proteases. However, it was the advent of "click chemistry" and the development of Sulfur(VI) Fluoride Exchange (SuFEx) reactions in the 21st century that truly propelled sulfonyl fluorides to the forefront of modern chemical research. This new context highlighted their potential as highly reliable and selective electrophiles for creating covalent linkages with biological macromolecules.

Unique Reactivity Profile of the Sulfonyl Fluoride Moiety in Comparison to Other Sulfonyl Halides

The reactivity of the sulfonyl fluoride group is distinct from that of other sulfonyl halides, such as sulfonyl chlorides (-SO₂Cl). This difference is a key factor in their growing utility in academic research.

A defining feature of sulfonyl fluorides is their remarkable stability in aqueous environments, especially when compared to their sulfonyl chloride counterparts. sigmaaldrich.combiosynth.com The strong bond between the highly electronegative fluorine atom and the sulfur atom makes the sulfonyl fluoride group less susceptible to hydrolysis under physiological conditions. sigmaaldrich.com This stability is crucial for their use in biological systems, as it allows them to reach their intended targets without premature degradation. In contrast, sulfonyl chlorides are generally more reactive and can be readily hydrolyzed, which can limit their effectiveness and lead to non-specific reactions.

While stable in aqueous solution, the sulfonyl fluoride moiety can be "activated" to react with specific nucleophiles, a concept central to SuFEx chemistry. Sulfonyl fluorides have been shown to react with a variety of nucleophilic amino acid residues in proteins, including serine, threonine, lysine (B10760008), tyrosine, and histidine. This reactivity is context-dependent, meaning the specific protein environment can influence which residues are targeted. This selectivity is a significant advantage over more promiscuous electrophiles and allows for the development of highly specific covalent probes and inhibitors. The reaction with the thiol group of cysteine is also possible, but the resulting adduct is often unstable.

Positioning of 3-Aminopropane-1-sulfonyl Fluoride within the Broader Class of Alkyl Sulfonyl Fluorides

This compound belongs to the class of alkyl sulfonyl fluorides. This classification is important as the nature of the group attached to the sulfonyl fluoride moiety (alkyl vs. aryl) significantly influences its reactivity and properties.

Below is a table summarizing the general properties of alkyl versus aryl sulfonyl fluorides.

| Property | Alkyl Sulfonyl Fluorides | Aryl Sulfonyl Fluorides |

| Reactivity | Generally more reactive | Generally less reactive |

| Stability | Generally less stable | Generally more stable |

| Synthesis | Can be challenging due to potential for side reactions | Often more straightforward to synthesize and handle |

| Applications | Used as reactive probes and building blocks | Widely used as covalent warheads in drug discovery and chemical biology |

Overview of Key Academic Research Areas for this compound

Given the functional handles present in this compound—a reactive sulfonyl fluoride and a nucleophilic primary amine—it holds potential in several key academic research areas.

The primary application for a molecule like this compound is as a covalent chemical probe in chemical biology and proteomics. The sulfonyl fluoride can be used to covalently label specific proteins, allowing for their identification and functional characterization. The aminopropyl chain provides a point for further modification, for instance, by attaching a reporter tag (like a fluorophore or biotin) for visualization or enrichment studies.

Another significant area of research is its use as a building block in the synthesis of more complex molecules . The bifunctional nature of this compound allows it to be incorporated into larger scaffolds to create novel covalent inhibitors or other biologically active compounds. The amine can be used as a handle for peptide synthesis or for linking to other molecular fragments, while the sulfonyl fluoride acts as the reactive "warhead."

The table below outlines potential research applications for this compound.

| Research Area | Potential Application of this compound |

| Chemical Proteomics | As a reactive probe to covalently label and identify protein targets in complex biological samples. |

| Covalent Inhibitor Design | As a warhead to be incorporated into larger molecules designed to irreversibly inhibit the activity of specific enzymes. |

| Fragment-Based Drug Discovery | The core structure can serve as a starting point for the development of more potent and selective drug candidates. |

| Bioconjugation | The amine handle allows for its attachment to other molecules, such as antibodies or nanoparticles, for targeted delivery. |

Structure

3D Structure

Properties

Molecular Formula |

C3H8FNO2S |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

3-aminopropane-1-sulfonyl fluoride |

InChI |

InChI=1S/C3H8FNO2S/c4-8(6,7)3-1-2-5/h1-3,5H2 |

InChI Key |

IXZWLHWLRRMPIC-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)CS(=O)(=O)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 3-Aminopropane-1-sulfonyl Fluoride (B91410)

The direct synthesis of 3-Aminopropane-1-sulfonyl fluoride can be achieved through several established chemical routes, each starting from different precursors and employing specific reagents and conditions.

A prevalent method for synthesizing sulfonyl fluorides is the conversion of the corresponding sulfonic acids or their salts. semanticscholar.orgresearchgate.netrsc.orgnih.govresearchgate.netnih.gov This approach is advantageous due to the wide availability and relative low cost of sulfonic acid precursors. semanticscholar.orgnih.gov For the synthesis of this compound, this would involve the conversion of 3-aminopropane-1-sulfonic acid or a corresponding sulfonate salt.

One-pot procedures have been developed that facilitate this transformation under mild conditions. semanticscholar.orgresearchgate.netrsc.orgnih.gov A general strategy involves the in-situ conversion of the sulfonic acid or sulfonate to a more reactive intermediate, followed by treatment with a fluoride source. For instance, a combination of cyanuric chloride and a fluoride salt like potassium bifluoride (KHF₂) in the presence of a phase-transfer catalyst can effectively yield the desired sulfonyl fluoride. semanticscholar.orgresearchgate.netrsc.orgnih.gov

Recent advancements have introduced deoxyfluorinating agents like Xtalfluor-E®, which allows for the conversion of both sulfonic acids and their sodium salts to sulfonyl fluorides under even milder conditions. nih.gov Another strategy employs thionyl fluoride (SOF₂) for the high-yield conversion of sulfonic acid sodium salts. nih.govresearchgate.net

Table 1: Reagents for Synthesis from Sulfonic Acids/Sulfonates

| Precursor | Reagents | Key Features |

|---|---|---|

| Sulfonic Acid / Sulfonate Salt | Cyanuric Chloride, KHF₂, Phase-Transfer Catalyst | One-pot synthesis, mild conditions. semanticscholar.orgresearchgate.netrsc.orgnih.gov |

| Sulfonic Acid / Sulfonate Salt | Xtalfluor-E® | Bench-stable solid reagent, mild conditions. nih.gov |

| Sulfonic Acid Sodium Salt | Thionyl Fluoride (SOF₂) | High yields, rapid reaction. nih.govresearchgate.net |

The classic and most common method for preparing sulfonyl fluorides involves a halogen exchange reaction, specifically the conversion of a sulfonyl chloride to a sulfonyl fluoride. nih.gov This is typically achieved by treating the sulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). semanticscholar.orgnih.gov The reaction can be enhanced by using a phase-transfer catalyst in a suitable solvent like acetonitrile. semanticscholar.orgnih.gov

For the synthesis of this compound, the precursor would be 3-aminopropane-1-sulfonyl chloride. Given the reactivity of sulfonyl chlorides, this method is robust and widely applicable. utdallas.edu However, sulfonyl chlorides are highly reactive and sensitive to moisture, which necessitates careful handling. utdallas.edu

Electrochemical methods represent a modern, environmentally benign approach to the synthesis of sulfonyl fluorides and their analogues. chinesechemsoc.orgacs.orgrsc.orgacs.orgrsc.org These methods often proceed under mild conditions, avoiding the use of harsh or toxic reagents. chinesechemsoc.orgacs.orgrsc.org

Several electrochemical strategies have been reported:

Oxidative Coupling of Thiols: Thiols can be electrochemically coupled with a fluoride source, such as potassium fluoride, to form sulfonyl fluorides. This method is applicable to a wide range of thiols. acs.org

From Sulfonyl Hydrazides: Sulfonyl hydrazides can be converted to sulfonyl fluorides using triethylamine (B128534) trihydrofluoride (Et₃N·3HF) as the fluoride source under electrochemical conditions. rsc.orgrsc.org

Radical Fluorosulfonylation: β-Keto sulfonyl fluorides can be synthesized via the electrochemical radical fluorosulfonylation of vinyl triflates using fluorosulfonyl chloride (FSO₂Cl) as the radical source. acs.org

Synthesis of Sulfonimidoyl Fluorides: An electrochemical oxidative nucleophilic fluorination of sulfinamides using Et₃N·3HF provides access to sulfonimidoyl fluorides, which are aza-bioisosteres of sulfonyl fluorides. chinesechemsoc.org

While not yet specifically reported for this compound, these electrochemical methods offer promising avenues for its synthesis or the synthesis of structurally related compounds.

The presence of a primary amine in this compound introduces a synthetic challenge, as the amino group is nucleophilic and can react with the electrophilic sulfonyl fluoride precursors or intermediates. utdallas.edu Therefore, protection of the amine functionality is a critical consideration during synthesis. utdallas.eduorgsyn.orgnih.govgoogle.com

Sulfonamides are among the most stable and widely used protecting groups for amines. orgsyn.org Common sulfonyl protecting groups include:

Tosyl (Ts): Derived from p-toluenesulfonyl chloride, tosylamides are very stable but often require harsh conditions for removal. nih.gov

Nosyl (Ns): Nitrobenzenesulfonyl groups are more easily cleaved than tosyl groups but exhibit lower stability to various reaction conditions. nih.gov

2-(Trimethylsilyl)ethanesulfonyl (SES): The SES group offers a balance of stability and mild removal conditions, typically using fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF). orgsyn.org

Functional Group Interconversions Involving the Sulfonyl Fluoride Group

The sulfonyl fluoride group is not merely a synthetic endpoint but a versatile functional handle that can undergo further transformations, most notably through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry reaction that involves the exchange of the fluoride atom on a sulfur(VI) center with a nucleophile. nih.govsigmaaldrich.comnih.govasu.eduresearchgate.net The S-F bond in sulfonyl fluorides is remarkably stable under many conditions but can be activated to react with nucleophiles like amines and phenols to form stable sulfonamides and sulfonate esters, respectively. nih.govsigmaaldrich.comnih.govasu.edu

Key characteristics of SuFEx reactions include:

High Stability and Specific Reactivity: The S(VI)-F bond is generally inert to common acidic and basic conditions but exhibits specific reactivity for constructing S-N and S-O bonds. chinesechemsoc.org

Catalysis: SuFEx reactions can be catalyzed by various species, including nitrogenous Lewis bases (e.g., tertiary amines, amidines), Lewis acids, and bifluoride salts. nih.gov

Broad Scope: The reaction is tolerant of a wide range of functional groups and can be performed in aqueous environments, making it suitable for applications in chemical biology and materials science. sigmaaldrich.com

The sulfonyl fluoride moiety in this compound serves as a "SuFExable hub," allowing it to be covalently linked to a variety of molecules containing nucleophilic groups. nih.gov This reactivity is central to its utility as a chemical probe and building block. For example, it can react with primary or secondary amines to form the corresponding sulfonamides. acs.orgnih.gov This controlled reactivity makes this compound a valuable tool for creating new molecular architectures. sigmaaldrich.com

Table 2: SuFEx Reaction Summary

| Reactants | Product | Catalyst Examples |

|---|---|---|

| R-SO₂F + R'-NH₂ | R-SO₂-NH-R' (Sulfonamide) | Tertiary amines, DBU, Guanidines nih.govnih.gov |

| R-SO₂F + R'-OH | R-SO₂-O-R' (Sulfonate Ester) | Tertiary amines, Bifluoride salts acs.orgnih.gov |

Reactions with Alcohols and Phenols to Form Sulfonates and Fluorosulfates

Sulfonyl fluorides can react with alcohols and phenols to form the corresponding sulfonate esters. This reaction is another important transformation within the SuFEx framework. Similar to the reaction with amines, the reaction of this compound with alcohols or phenols would likely require protection of its amine functionality to prevent side reactions. The reaction is often facilitated by a base.

Fluorosulfates can also be synthesized from phenols using sulfuryl fluoride (SO₂F₂) gas. youtube.com While not a direct reaction of this compound, this highlights a related transformation in sulfur-fluorine chemistry. The synthesis of fluorosulfates can also be achieved from sulfonic acids using reagents like thionyl fluoride or Xtalfluor-E®. nih.gov

Table 2: Representative Reactions of Sulfonyl Fluorides with Alcohols/Phenols

| Sulfonyl Fluoride Substrate | Alcohol/Phenol | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Toluenesulfonyl fluoride | Phenol | Phenyl tosylate | Good | acs.org |

| Ethenesulfonyl fluoride | Various Nucleophiles (including O-nucleophiles) | Michael Adducts | High | sigmaaldrich.com |

| Hexadecanesulfonyl fluoride | Serine-144 (in protein) | Sulfonic ester | - | acs.org |

Note: Data presented for representative sulfonyl fluorides due to limited specific data for this compound.

Reactions Involving the Amine Moiety

The primary amine group of this compound offers a reactive site for various functionalization reactions, allowing for the introduction of diverse structural motifs.

The nucleophilic nature of the primary amine in this compound allows it to undergo standard N-functionalization reactions.

Acylation: The amine can be acylated using acyl chlorides, anhydrides, or activated esters in the presence of a base to form the corresponding amides. This is a common strategy for introducing a wide range of substituents and for protecting the amine group during subsequent reactions involving the sulfonyl fluoride moiety. The synthesis of N-acyl sulfamates from fluorosulfonates has also been reported, showcasing a related transformation. sci-hub.se

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. However, this can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Other N-Functionalizations: The amine group can participate in a variety of other transformations, such as reaction with isocyanates to form ureas or with isothiocyanates to form thioureas.

Chemical Reactivity and Mechanistic Studies

Detailed Electrophilic Character of the Sulfur(VI) Center in 3-Aminopropane-1-sulfonyl Fluoride (B91410)

The sulfur atom in 3-Aminopropane-1-sulfonyl fluoride is in its highest oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and one fluorine atom. This arrangement creates a significant electron deficit on the sulfur atom, rendering it a potent electrophilic center. The strong S-F bond contributes to the compound's relative stability, especially when compared to more reactive sulfonyl chlorides. nih.gov However, the electrophilicity is sufficient to make the sulfur atom susceptible to attack by a range of nucleophiles. enamine.netjenabioscience.com

Alkyl sulfonyl fluorides, such as this compound, are generally considered less reactive than their aryl sulfonyl fluoride counterparts. enamine.net This is because aryl groups can modulate the electrophilicity of the sulfur center through electronic effects (e.g., electron-withdrawing groups on the aromatic ring increase reactivity), an influence that is absent in simple alkyl chains. researchgate.netnih.gov The reactivity of the S(VI) center in alkyl sulfonyl fluorides is thus more directly a function of the inherent polarity of the sulfonyl fluoride group itself.

Impact of the Alkyl Chain and Terminal Amine on Reactivity

The three-carbon alkyl chain (propane) in this compound acts as a flexible spacer between the reactive sulfonyl fluoride head and the basic terminal amine. Unlike rigid aromatic systems, this flexible chain can influence reactivity through conformational effects.

The terminal primary amine group has a profound, pH-dependent impact on the molecule's reactivity.

Under acidic or neutral conditions (pH < ~9) , the amine group is predominantly protonated, existing as an ammonium (B1175870) cation (-NH₃⁺). This positively charged group exerts a strong electron-withdrawing inductive effect across the alkyl chain. This effect increases the electrophilicity of the sulfur(VI) center, making the molecule more reactive towards external nucleophiles than a comparable alkyl sulfonyl fluoride without the amine, such as propane-1-sulfonyl fluoride.

Under basic conditions (pH > ~10) , the amine group is deprotonated to its neutral form (-NH₂). In this state, it can act as an internal nucleophile, potentially attacking the electrophilic sulfur center. This can lead to intramolecular cyclization to form a six-membered cyclic sulfamate, or it could facilitate intermolecular reactions between molecules of this compound.

This dual nature, where the terminal amine can either enhance the electrophilicity of the sulfur center or act as a nucleophile itself, is a key feature of the compound's chemical profile.

Solvent Effects and Reaction Kinetics

The kinetics of reactions involving this compound are significantly influenced by the solvent system. Reactions with nucleophiles typically proceed via a nucleophilic substitution mechanism at the sulfur center. The choice of solvent can affect reaction rates by stabilizing or destabilizing reactants, transition states, and products.

Aprotic Solvents: In aprotic solvents like DMSO or DMF, the reaction rates can be enhanced. These solvents are less effective at solvating the nucleophile, potentially increasing its reactivity. For reactions involving amine nucleophiles, deprotonation of the amine by a base is often required to initiate the reaction, and aprotic solvents are ideal for such base-promoted processes. researchgate.net

Protic Solvents: Protic solvents, such as water or alcohols, can slow down reactions by solvating the nucleophile through hydrogen bonding, thereby reducing its nucleophilicity. However, for reactions where the fluoride ion is the leaving group, protic solvents can facilitate the reaction by stabilizing the departing F⁻ ion through hydrogen bonds. This suggests a complex relationship where the solvent can play opposing roles.

The reaction of sulfonyl fluorides with amines is generally a second-order process, with the rate dependent on the concentrations of both the sulfonyl fluoride and the nucleophile.

pH Dependence of Reactivity in Aqueous and Partially Aqueous Systems

In aqueous environments, the reactivity of this compound is highly dependent on pH. This is due to both the protonation state of the terminal amine and the nature of the nucleophiles present in the solution (e.g., H₂O vs. OH⁻).

Hydrolysis, the reaction with water, is a critical degradation pathway. For sulfonyl fluorides in general, the rate of hydrolysis is significantly accelerated under basic conditions due to the higher concentration of the more potent hydroxide (B78521) (OH⁻) nucleophile compared to neutral water. nih.gov

The pH also dictates the state of the molecule's own terminal amine. As discussed previously, at physiological pH (~7.4), the amine is protonated, enhancing the sulfur's electrophilicity towards attack by water or buffer components. At higher pH, the deprotonated amine can compete as an internal nucleophile, potentially leading to cyclization or polymerization rather than simple hydrolysis. Studies on similar compounds show that the stability of sulfonyl fluorides must be carefully balanced, as highly reactive compounds are often unstable with respect to hydrolysis. nih.govnih.gov

Comparative Reactivity with Different Nucleophiles: Kinetic and Thermodynamic Considerations

This compound, like other sulfonyl fluorides, can react with a variety of nucleophilic functional groups. The selectivity and rate of these reactions depend on the nucleophilicity of the attacking species, steric hindrance, and reaction conditions. These compounds are known to react with nucleophilic amino acid residues such as lysine (B10760008), tyrosine, serine, threonine, and histidine, making them valuable as covalent probes in chemical biology. enamine.netjenabioscience.comnih.gov

The reaction of sulfonyl fluorides with primary and secondary amines to form stable sulfonamides is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry". nih.gov

Kinetics: These reactions are generally kinetically favorable but often require activation. The nucleophilicity of an amine is crucial; deprotonation by a base significantly increases its reactivity and is often a prerequisite for the reaction to proceed at a reasonable rate. researchgate.net Therefore, the reaction of this compound with an external amine nucleophile is typically performed in the presence of a non-nucleophilic base.

Thermodynamics: The formation of the S-N bond in a sulfonamide is a thermodynamically favorable process, resulting in a very stable covalent linkage. Aliphatic sulfonyl fluorides have been shown to react effectively with amines that have an easily accessible amino group. researchgate.net However, they may show little to no activity towards sterically hindered amines, where more reactive sulfonyl chlorides might be required. researchgate.net

The reaction with hydroxyl groups is another important pathway, leading to the formation of sulfonate esters (from alcohols) or sulfonic acids (from hydrolysis).

Kinetics: Hydroxyl groups are generally weaker nucleophiles than corresponding amines. The reaction with neutral alcohols or water is typically much slower than with amines. However, the deprotonated forms—alkoxides (RO⁻) and especially phenoxides (ArO⁻)—are significantly more reactive. This is why sulfonyl fluorides are effective at modifying the side chains of tyrosine residues in proteins. researchgate.netnih.gov The reaction with serine and threonine hydroxyl groups also occurs and is the basis for the inhibitory action of compounds like Phenylmethylsulfonyl fluoride (PMSF) on serine proteases. nih.gov

Thermodynamics: The resulting sulfonate ester (S-O) bond is thermodynamically stable. The hydrolysis product, a sulfonic acid, is also highly stable.

Table 1: General Reactivity of Sulfonyl Fluorides with Nucleophiles This table presents generalized reactivity trends for sulfonyl fluorides based on available literature. Specific rates for this compound may vary.

| Nucleophile Type | Example | General Reactivity | Product | Stability of Adduct |

| Amine (primary/secondary) | Lysine, Piperidine | Moderate to High (often base-catalyzed) | Sulfonamide | High |

| Hydroxyl (alcohol) | Serine, Threonine | Low to Moderate | Sulfonate Ester | High |

| Hydroxyl (phenolic) | Tyrosine | Moderate to High (especially when deprotonated) | Sulfonate Ester | High |

| Hydroxide (water) | H₂O / OH⁻ | Low (H₂O), High (OH⁻) | Sulfonic Acid | (Product of hydrolysis) |

| Thiol | Cysteine | High | Thiosulfonate Ester | Low (unstable) |

| Imidazole (B134444) | Histidine | Moderate | Sulfonyl-imidazole | Labile |

Thiol Nucleophiles

The thiol group of cysteine residues is a potent nucleophile. Studies on the reactivity of sulfonyl fluorides (SVI-F) with N-acetylcysteine, a model for the cysteine side chain, have shown that the reaction is generally rapid. However, the resulting thiosulfonate ester adduct is often unstable. nih.gov This instability leads to the collapse of the adduct to the corresponding sulfinic acid, making sulfonyl fluorides like this compound generally unsuitable for achieving durable covalent labeling of cysteine residues. nih.gov

The general order of reactivity for sulfonyl fluorides with model amino acids at physiological pH is: N-acetylhistidine < Nα-acetyllysine < N-acetyltyrosine < N-acetylcysteine. nih.gov This highlights the high initial reactivity of the thiol nucleophile.

Table 1: Reactivity and Stability of this compound with Thiol Nucleophile

| Nucleophile | Relative Reactivity | Adduct Stability | Resulting Product |

| N-acetylcysteine | High | Unstable | Sulfinic acid |

Histidine Nucleophiles

The imidazole side chain of histidine can also act as a nucleophile towards sulfonyl fluorides. However, studies with N-acetylhistidine have indicated that the formation of a stable covalent adduct with sulfonyl fluorides is not typically observed. nih.gov Instead, the primary reaction observed is the hydrolysis of the sulfonyl fluoride. nih.gov This suggests that while histidine residues in specific protein microenvironments might exhibit enhanced reactivity, the intrinsic reactivity of the histidine side chain towards this compound is low.

Tyrosine Nucleophiles

The hydroxyl group of tyrosine residues is a significant target for covalent modification by sulfonyl fluorides. The reaction of sulfonyl fluorides with N-acetyltyrosine results in the formation of a stable sulfonate ester adduct. nih.gov The rate of reaction with tyrosine is generally found to be approximately twice the rate of reaction with lysine. nih.gov The reactivity of aryl-sulfonyl fluorides, a related class of compounds, can be modulated by the electronic properties of the substituents on the aromatic ring, and similar principles may apply to aliphatic sulfonyl fluorides.

Table 2: Reactivity and Stability of this compound with Tyrosine Nucleophile

| Nucleophile | Relative Reactivity | Adduct Stability | Adduct Type |

| N-acetyltyrosine | Moderate-High | Stable | Sulfonate ester |

Lysine Nucleophiles

The primary amine of the lysine side chain is another key nucleophilic target for this compound. The reaction proceeds via a sulfur(VI) fluoride exchange (SuFEx) process, leading to the formation of a highly stable sulfonamide bond. nih.gov For the reaction to occur, the lysine side chain is thought to need to be in its neutral, deprotonated state to act as an effective nucleophile. nih.gov The resulting sulfonamide adduct is stable against solvolysis, making this a method for achieving irreversible inhibition of a target protein. nih.gov

Table 3: Reactivity and Stability of this compound with Lysine Nucleophile

| Nucleophile | Relative Reactivity | Adduct Stability | Adduct Type |

| Nα-acetyllysine | Moderate | Stable | Sulfonamide |

Side Reactions and Product Selectivity (e.g., Hydrolysis, Elimination)

Besides the desired reactions with amino acid nucleophiles, this compound can undergo side reactions that affect its efficiency and selectivity. The two primary side reactions are hydrolysis and elimination.

Hydrolysis: The reaction with water, leading to the hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid, is a significant competing reaction. The rate of hydrolysis is dependent on the pH, with faster rates observed under more basic conditions. nih.gov The stability of sulfonyl fluorides to hydrolysis is also influenced by the buffer composition, with some buffers potentially accelerating the rate of hydrolysis. nih.gov For some sulfonyl fluorides, a direct correlation has been observed between their rate of hydrolysis and their reactivity with amino acids, suggesting that highly reactive compounds are also more prone to hydrolysis. nih.gov

Elimination: Elimination reactions, which would lead to the formation of an alkene, are another possible side reaction pathway. However, the carbon-fluorine bond is strong, making fluoride a poor leaving group. Consequently, elimination reactions are generally less favorable for fluoro compounds compared to those with other halogens. For some fluorinated compounds, an E1cb (Elimination, Unimolecular, conjugate Base) mechanism can occur, particularly if the protons on the carbon adjacent to the sulfonyl group are sufficiently acidic.

Table 4: Summary of Side Reactions for this compound

| Side Reaction | Description | Influencing Factors |

| Hydrolysis | Reaction with water to form a sulfonic acid. | pH, buffer composition, intrinsic reactivity of the sulfonyl fluoride. |

| Elimination | Removal of HF to form an alkene. | Generally less favorable due to strong C-F bond. |

Applications in Chemical Biology and Advanced Tools

Design and Synthesis of 3-Aminopropane-1-sulfonyl Fluoride-Based Chemical Probes

The general design of a chemical probe involves three key components: a reactive group (the warhead), a linker, and a reporter or handle. frontiersin.org For a hypothetical 3-Aminopropane-1-sulfonyl fluoride (B91410) -based probe, the sulfonyl fluoride group would serve as the covalent warhead. The propyl backbone provides a short, flexible linker, and the terminal amino group offers a convenient synthetic handle for further modification. This amine could be acylated to append various functionalities, including reporter tags (like fluorophores or biotin) or handles for click chemistry (like alkynes or azides). sigmaaldrich.com

While synthetic routes for other functionalized sulfonyl fluorides are well-described—often involving the conversion of sulfonyl chlorides with fluoride sources or the oxidation of corresponding sulfides—specific, published methods detailing the synthesis of complex probes starting from This compound are not found in current literature. nih.govresearchgate.net

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that uses reactive chemical probes to assess the functional state of enzymes directly in complex biological systems. frontiersin.orgnih.govuniversiteitleiden.nl Probes for ABPP are designed to covalently label the active site of specific enzyme families. nih.gov Sulfonyl fluorides have been successfully used as warheads in ABPP probes targeting serine hydrolases and other enzymes. nih.govnih.gov

Methodologically, an ABPP reagent based on This compound would typically be synthesized to include a reporter tag. This could be a direct tag, like a fluorophore for in-gel visualization, or a handle, such as an alkyne or azide (B81097), for two-step labeling via click chemistry. frontiersin.orgnih.gov The general workflow involves incubating the probe with a proteome, followed by detection of covalently labeled proteins. frontiersin.org However, no studies have been published that specifically report the development or application of a This compound -based reagent for ABPP.

Site-specific labeling is crucial for studying protein structure and function. nih.gov Covalent probes that target specific amino acid residues can be powerful tools for this purpose. nih.gov Sulfonyl fluorides are known to covalently react with several nucleophilic residues, offering a broader targeting scope beyond the commonly targeted cysteine. nih.govnih.gov

A strategy using This compound would likely rely on incorporating it into a ligand or peptide that directs the reactive sulfonyl fluoride group to a specific site on a target protein. The proximity effect within the protein's binding pocket would then facilitate a covalent reaction with a nearby nucleophilic residue. While this is a common strategy for aryl sulfonyl fluorides, no specific examples of protein or peptide labeling using This compound have been documented. nih.govnih.gov

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of modern chemical biology for its efficiency and biocompatibility. nih.govbachem.com Integrating sulfonyl fluoride probes with click chemistry allows for a two-step labeling approach. A probe containing the sulfonyl fluoride warhead and a bioorthogonal handle (e.g., a terminal alkyne) is first used to label the protein target. nih.gov In the second step, a reporter molecule containing the complementary handle (e.g., an azide) is "clicked" on for detection or enrichment. nih.govbachem.com

Researchers have developed trifunctional building blocks containing an aryl sulfonyl fluoride, an amine handle, and an alkyne tag for this purpose. sigmaaldrich.com A similar strategy could be envisioned for This compound , where its terminal amine is modified to include an alkyne or azide. However, the synthesis and application of such a "clickable" version of This compound have not been reported. nih.govnih.govsigmaaldrich.comuochb.cz

Mechanistic Studies of Covalent Adduct Formation with Biological Macromolecules

Understanding how a covalent probe reacts with its target is fundamental to its application. This includes identifying which amino acid is modified and how the local environment influences the reaction. semanticscholar.org

Sulfonyl fluorides are notable for their ability to react with a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine (B10760008), and histidine, in a context-dependent manner. nih.govnih.govjenabioscience.com The identification of the modified residue is typically achieved through mass spectrometry-based proteomics. semanticscholar.orgnih.gov In this bottom-up approach, the labeled protein is digested into smaller peptides, and the resulting fragments are analyzed by tandem mass spectrometry (MS/MS) to pinpoint the peptide carrying the mass modification of the probe and, ideally, the exact amino acid residue. semanticscholar.org

While this is a standard method, no studies have been published that apply it to identify the specific amino acid targets of This compound in any protein.

The reactivity of a sulfonyl fluoride warhead is highly dependent on the microenvironment of the protein's binding site. nih.govnih.gov Factors such as the proximity and orientation of the electrophile to a nucleophilic residue, as well as the pKa of that residue, are critical. The presence of nearby basic residues (like lysine or histidine) can deprotonate a nucleophile (like a tyrosine hydroxyl group), enhancing its reactivity toward the sulfonyl fluoride. nih.gov

Investigating these influences often involves a combination of techniques, including protein crystallography of the covalent adduct, site-directed mutagenesis of residues in the binding pocket, and computational modeling. semanticscholar.orgnih.gov These studies provide crucial insights into the basis of a probe's selectivity. To date, no such mechanistic investigations have been conducted or reported for This compound .

Structural Characterization of Covalent Complexes (e.g., X-ray Crystallography)

X-ray crystallography is a powerful technique for elucidating the three-dimensional structures of macromolecules at atomic resolution. nih.gov In the context of 3-ASOF and related sulfonyl fluoride probes, X-ray crystallography provides invaluable insights into how these molecules interact with their protein targets. By determining the crystal structure of a protein covalently bound to a sulfonyl fluoride inhibitor, researchers can precisely identify the modified amino acid residue, characterize the nature of the covalent bond, and observe any conformational changes in the protein that occur upon binding. nih.govresearchgate.net

For instance, structural studies of enzymes inhibited by sulfonyl fluorides have confirmed the covalent modification of active site residues such as serine, tyrosine, and histidine. nih.govnih.govnih.govnih.gov These crystal structures reveal the exact orientation of the inhibitor within the binding pocket and highlight the specific interactions that contribute to its potency and selectivity. This structural information is crucial for structure-based drug design, allowing for the rational optimization of inhibitor scaffolds to improve their therapeutic properties. nih.gov The detailed molecular picture provided by X-ray crystallography is instrumental in understanding the mechanisms of enzyme inhibition and in the development of more effective and specific covalent probes and drugs. nih.govnih.gov

A key application of this technique is in the study of protein-protein interaction (PPI) complexes. For example, the crystal structure of the 14-3-3ζ protein in complex with a peptide from the Son of sevenless homolog 1 (SOS1) has been determined, providing a detailed view of the interactions that govern the formation of this complex, which is relevant in Ras-MAPK signaling pathways. researchgate.net

Table 1: Examples of Structural Insights from X-ray Crystallography of Sulfonyl Fluoride-Protein Complexes

| Target Protein | Modified Residue | Key Structural Findings | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | Ser241 | Covalent sulfonylation of the catalytic serine residue, consistent with an SN2 reaction mechanism. | nih.gov |

| Cereblon (CRBN) | His353 | Covalent engagement of a histidine residue in the sensor loop by a sulfonyl fluoride-containing ligand. | nih.gov |

| mRNA Decapping Scavenger Enzyme (DcpS) | Non-catalytic Serine | Selective reaction with a non-catalytic serine residue in the active site by a fluorosulfate-containing inhibitor. | nih.gov |

Development of Enzyme Mechanism Probes

This compound and other sulfonyl fluoride-based compounds have emerged as powerful tools for investigating enzyme mechanisms. nih.govnih.gov Their ability to form stable, covalent bonds with specific amino acid residues allows them to act as "suicide inhibitors," which permanently inactivate an enzyme and provide a means to study its function. khanacademy.org This irreversible inhibition is a key feature that distinguishes them from reversible inhibitors and makes them particularly useful for mechanistic studies. libretexts.orglibretexts.org

The reactivity of the sulfonyl fluoride group can be directed towards various nucleophilic residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine, making them versatile probes for a wide range of enzymes. jenabioscience.comnih.gov By incorporating a "clickable" tag, such as an alkyne or azide, into the sulfonyl fluoride probe, researchers can use bioorthogonal chemistry to attach reporter molecules like fluorophores or biotin. nih.gov This enables the detection, isolation, and identification of the modified enzymes from complex biological mixtures, facilitating the study of their roles in cellular processes. nih.gov

Irreversible Enzyme Modification: Mechanistic Pathways

The primary mechanism by which 3-ASOF and related sulfonyl fluorides irreversibly modify enzymes involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride group. nih.govnih.gov This results in the formation of a stable covalent sulfonyl-enzyme adduct and the displacement of the fluoride ion. wikipedia.org

The most common targets for this type of modification are serine proteases, where the hydroxyl group of a catalytic serine residue acts as the nucleophile. nih.govlibretexts.org The process is often facilitated by the enzyme's own catalytic machinery, which positions the sulfonyl fluoride for optimal reaction with the active site serine. This mechanism is analogous to the action of nerve agents like Sarin, which also target serine residues in enzymes such as acetylcholinesterase. wikipedia.org

Modulation of Enzyme Conformation and Dynamics Upon Covalent Binding

The formation of a covalent bond between 3-ASOF or a similar probe and an enzyme can lead to significant changes in the enzyme's three-dimensional structure and its dynamic behavior. jackwestin.comyoutube.com These conformational changes are often the basis for the modulation of the enzyme's activity, which can be either inhibited or, in some cases, activated. nih.govnumberanalytics.com

Covalent modification can induce localized or global conformational changes that alter the architecture of the active site, affecting substrate binding and catalysis. jackwestin.comnumberanalytics.com For instance, the attachment of the bulky sulfonyl group can physically block the active site, preventing the substrate from accessing the catalytic residues. libretexts.org Furthermore, the covalent modification can disrupt the delicate network of hydrogen bonds and other non-covalent interactions that maintain the enzyme's native conformation, leading to a less active or completely inactive state. jackwestin.comyoutube.com

In some cases, covalent modification at an allosteric site, a site distinct from the active site, can induce long-range conformational changes that are transmitted to the active site, thereby modulating its function. jackwestin.com The study of these conformational and dynamic changes upon covalent binding provides valuable information about the allosteric regulation of enzymes and can inspire the design of novel allosteric modulators. nih.gov

Applications in Bioconjugation Chemistry (e.g., Protein, Oligonucleotide, Carbohydrate Modification)

The unique reactivity of the sulfonyl fluoride group makes it a valuable tool for bioconjugation, the process of covalently linking molecules to biomacromolecules such as proteins, oligonucleotides, and carbohydrates. nih.govresearchgate.net This "Sulfur Fluoride Exchange" (SuFEx) chemistry is considered a next-generation click chemistry reaction due to its high stability and efficient reactivity under specific conditions. nih.govresearchgate.net

In protein modification, sulfonyl fluoride-containing molecules can be used to selectively label specific amino acid residues. nih.govnih.gov This can be achieved by designing probes that have a high affinity for a particular protein, thereby increasing the local concentration of the reactive group and promoting covalent modification at a specific site. nih.gov This strategy has been used to develop covalent inhibitors and to attach reporter tags to proteins for imaging and diagnostic applications. nih.gov

The application of sulfonyl fluorides has been extended to the modification of oligonucleotides. Chemically modified oligonucleotides, such as those with phosphorothioate (B77711) backbones, are used as antisense therapeutics to modulate gene expression. nih.govnih.gov The interactions of these modified oligonucleotides with proteins are crucial for their efficacy and can be studied using various techniques. nih.govnih.govfrontiersin.org While direct modification of oligonucleotides with 3-ASOF is not extensively documented, the principles of SuFEx chemistry suggest its potential for creating novel oligonucleotide conjugates. nih.gov Companies offer custom synthesis of modified oligonucleotides with a wide range of chemical groups. sigmaaldrich.com

Furthermore, recent research has demonstrated the ability of sulfonyl fluorides to covalently target carbohydrates. nih.gov By incorporating a sulfonyl fluoride-bearing unnatural amino acid into a carbohydrate-binding protein (lectin), researchers have been able to achieve covalent cross-linking between the protein and its target glycan. nih.gov This proximity-enabled reactivity opens up new avenues for studying carbohydrate-protein interactions and for the development of novel carbohydrate-based diagnostics and therapeutics. nih.gov

Table 2: Applications of Sulfonyl Fluoride Chemistry in Bioconjugation

| Biomolecule | Application | Description | Reference |

| Proteins | Covalent Inhibition | Designing molecules that form a permanent bond with a target protein, leading to its inactivation. | nih.gov |

| Proteins | Site-Specific Labeling | Attaching probes (e.g., fluorophores, biotin) to specific amino acid residues for detection and analysis. | nih.gov |

| Carbohydrates | Covalent Targeting | Using proximity-enabled reactivity to form covalent bonds between a carbohydrate and a binding protein. | nih.gov |

| Oligonucleotides | Therapeutic Development | Chemical modifications, including those potentially achievable with SuFEx chemistry, are used to improve the properties of antisense oligonucleotides. | nih.govnih.gov |

Advanced Characterization and Spectroscopic Investigations

High-Resolution Mass Spectrometry for Adduct Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of 3-Aminopropane-1-sulfonyl fluoride (B91410) and its covalent adducts. rsc.org It provides highly accurate mass measurements, often to within four decimal places, which allows for the unambiguous determination of elemental compositions. rsc.org When 3-Aminopropane-1-sulfonyl fluoride reacts with a target protein, typically at a nucleophilic residue like histidine or lysine (B10760008), HRMS is employed to confirm the formation of the covalent adduct. nih.gov

The process involves analyzing the intact protein-adduct complex or, more commonly, digesting the complex with proteases (e.g., trypsin) and analyzing the resulting peptide fragments. By comparing the mass-to-charge (m/z) ratios of the modified peptides with the unmodified ones, researchers can pinpoint the exact site of modification. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to generate ions for HRMS analysis. rsc.org For example, the covalent engagement of a sulfonyl fluoride warhead with a histidine residue on the protein cereblon (CRBN) was confirmed through this type of mass spectrometric analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound in solution. nih.govnumberanalytics.com Standard one-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the molecular framework. nih.govslideshare.net The chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum reveal the number and connectivity of protons, while ¹³C NMR provides insight into the carbon skeleton. slideshare.net

NMR is not only used to confirm the initial structure of the synthesized compound but also to study its interactions and the structure-activity relationships of its derivatives. nih.govethernet.edu.et By observing changes in the NMR spectra upon interaction with a target molecule, researchers can gain mechanistic insights into the binding event and subsequent covalent reaction.

| Nucleus | Technique | Information Gained |

| ¹H | 1D NMR | Number of protons, chemical environment, neighboring protons (connectivity) |

| ¹³C | 1D NMR | Number and type of carbon atoms (sp³, sp², sp), chemical environment |

| ¹⁹F | 1D NMR | Presence and electronic environment of fluorine atom |

| ¹H-¹H | 2D COSY | Correlation of protons coupled through bonds |

| ¹H-¹³C | 2D HSQC/HMQC | Direct one-bond correlation of protons and carbons |

| ¹H-¹³C | 2D HMBC | Long-range (2-3 bond) correlation of protons and carbons |

| ¹H-¹H | 2D NOESY/ROESY | Correlation of protons close in space (<5 Å) |

¹⁹F NMR for Environmental Probing

The presence of a fluorine atom makes this compound particularly amenable to ¹⁹F NMR spectroscopy. wikipedia.org The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR probe. wikipedia.orged.ac.uk A key advantage of ¹⁹F NMR is its vast chemical shift range (around 800 ppm), which makes the fluorine nucleus's chemical shift exquisitely sensitive to its local electronic environment. wikipedia.orgnih.gov

This sensitivity allows the sulfonyl fluoride group to act as a reporter on its surroundings. biophysics.orgnih.gov When this compound binds to a biological target, changes in the protein's conformation, ligand binding events, or the formation of the covalent bond itself induce significant changes in the ¹⁹F chemical shift. ed.ac.uknih.govbiorxiv.org This makes 1D ¹⁹F NMR an excellent tool for monitoring binding interactions, studying conformational equilibria, and screening for inhibitors, often without the need for complex multidimensional experiments or isotopic labeling of the protein. nih.govmdpi.com The absence of endogenous fluorine signals in most biological systems ensures that the resulting spectra are free from background interference. ed.ac.uk

Multidimensional NMR for Solution-State Structural Analysis

While 1D NMR provides foundational data, multidimensional NMR techniques are required for a comprehensive solution-state structural analysis of this compound, especially when complexed with other molecules. researchgate.net Two-dimensional (2D) experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete bonding network by correlating nuclei through bonds.

For determining the three-dimensional structure, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are paramount. nanalysis.com These experiments detect through-space interactions between protons that are close to each other (typically less than 5 Å), regardless of whether they are connected by chemical bonds. nanalysis.comlibretexts.org NOESY is effective for small and large molecules, while ROESY is often preferred for intermediate-sized molecules where the standard NOE may be close to zero. indiana.eduresearchgate.net By identifying these spatial proximities, a set of distance constraints can be generated and used in computational modeling to determine the solution-state conformation of the molecule and its complexes. libretexts.org

X-ray Crystallography for Covalent Complex Structure Determination

X-ray crystallography provides the most definitive and high-resolution structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline state. wikipedia.orgcam.ac.uk This technique is particularly powerful for visualizing the covalent complex formed between this compound and its biological target, such as a serine protease or another enzyme. researchgate.net

To obtain a crystal structure, the protein-inhibitor complex must first be crystallized, which is often the most challenging step. ufl.edu Once a suitable crystal is obtained, it is exposed to an intense beam of X-rays. ufl.edu The crystal diffracts the X-rays into a specific pattern of reflections, and by measuring the intensities and positions of these reflections, a three-dimensional map of electron density can be calculated. wikipedia.org From this map, a detailed atomic model of the covalent adduct can be built, showing the exact bond formed between the sulfur atom of the sulfonyl fluoride and a nucleophilic residue (e.g., a serine oxygen or histidine nitrogen) on the target protein. nih.govwikipedia.org This provides incontrovertible proof of the covalent mechanism and offers detailed insights into the binding interactions that confer potency and selectivity. nih.gov

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. wikipedia.orglibretexts.org Both methods provide a "fingerprint" spectrum that is unique to the molecule's structure, allowing for the identification of specific functional groups. wikipedia.orgbruker.com

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations. Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light (usually from a laser). wikipedia.org A key difference lies in the selection rules: IR activity requires a change in the dipole moment during a vibration, whereas Raman activity requires a change in polarizability.

For this compound, these techniques can identify characteristic vibrational frequencies for its key functional groups.

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300-3500 (often two bands for -NH₂) | Weak |

| C-H (Alkane) | Stretching | 2850-2960 | 2850-2960 |

| S=O (Sulfonyl) | Asymmetric Stretch | 1300-1350 | Strong |

| S=O (Sulfonyl) | Symmetric Stretch | 1120-1160 | Strong |

| S-F (Sulfonyl Fluoride) | Stretching | 700-850 | Moderate |

| C-S | Stretching | 600-800 | Moderate |

These vibrational signatures can confirm the presence of the sulfonyl fluoride moiety and other key structural features of the molecule. rsc.org

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis and subsequent reactions. chromforum.org Purity is critical, as even small amounts of impurities can lead to erroneous results in biological assays.

In an HPLC-based purity assessment, a solution of the compound is passed through a column under high pressure. The components of the mixture separate based on their differential interactions with the column's stationary phase. A detector, most commonly a UV-Vis or photodiode array (PDA) detector, records the signal as each component elutes. youtube.com A pure sample should ideally yield a single, sharp chromatographic peak. chromforum.org PDA detectors offer an advantage by providing UV-Vis spectra across the entire peak, which can be used to assess peak purity and check for co-eluting impurities. youtube.comchromatographyonline.com

When coupled with a mass spectrometer (LC-MS), chromatography becomes a powerful tool for reaction monitoring. It allows for the simultaneous separation and identification of reactants, intermediates, and products in a reaction mixture, providing real-time information on reaction conversion and yield. chromatographyonline.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the intrinsic electronic properties of 3-Aminopropane-1-sulfonyl fluoride (B91410), which dictate its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding chemical reactions, as they are the primary orbitals involved in bond formation. numberanalytics.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. numberanalytics.com A smaller gap generally implies higher reactivity. numberanalytics.com

For a molecule like 3-Aminopropane-1-sulfonyl fluoride, FMO analysis helps in identifying the most probable sites for nucleophilic and electrophilic attack. The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). In the context of its interaction with a biological target, the amine group (-NH2) would contribute significantly to the HOMO, making it a primary site for protonation and interaction with electron-deficient regions. Conversely, the sulfonyl fluoride group (-SO2F) is strongly electron-withdrawing, leading to a low-energy LUMO centered around the sulfur atom, marking it as the primary electrophilic center susceptible to attack by nucleophiles, such as amino acid residues in a protein.

Calculations for similar fluorinated sulfonamides are typically performed using Density Functional Theory (DFT) methods, such as B3LYP with a basis set like 6-31G(d,p). researchgate.net

Table 1: Conceptual Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Key Characteristics | Implied Reactivity |

|---|---|---|

| HOMO | High electron density likely localized on the aminopropyl moiety. | The amine group acts as a nucleophilic center or a hydrogen bond donor. |

| LUMO | High orbital coefficient localized on the sulfur atom of the sulfonyl fluoride group. | The sulfur atom is the primary electrophilic site, susceptible to nucleophilic attack. |

This table is a conceptual representation based on the general principles of FMO theory applied to the structure of this compound.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule on its van der Waals surface. proteopedia.org It provides a color-coded map where different colors represent different electrostatic potential values, identifying electron-rich and electron-poor regions. mdpi.com Typically, red indicates regions of negative potential (electron-rich, favored by electrophiles), while blue indicates regions of positive potential (electron-poor, favored by nucleophiles). mdpi.com

For this compound, an MEP map would reveal distinct regions of differing potential:

Negative Potential (Red/Yellow): This would be concentrated around the highly electronegative oxygen and fluorine atoms of the sulfonyl fluoride group, as well as the lone pair of the nitrogen atom in the amine group. These areas are susceptible to hydrogen bonding and interactions with positively charged species. nih.govresearchgate.net

Positive Potential (Blue): A strong positive potential would be located around the sulfur atom, which is bonded to three highly electronegative atoms (two oxygens and one fluorine). This significant electron deficiency makes the sulfur atom a "hot spot" for nucleophilic attack. researchgate.net The hydrogen atoms of the amine group would also show positive potential.

MEP analysis is invaluable for predicting non-covalent interactions that guide the initial binding of the molecule into a protein's active site, as well as for identifying the ultimate site of covalent reaction. proteopedia.org

Table 2: Predicted Electrostatic Potential Regions of this compound

| Molecular Region | Predicted Electrostatic Potential | Role in Molecular Interactions |

|---|---|---|

| Oxygen & Fluorine Atoms (-SO2F) | Strongly Negative | Act as hydrogen bond acceptors. |

| Nitrogen Atom (-NH2) | Negative | Acts as a hydrogen bond acceptor. |

| Sulfur Atom (-SO2F) | Strongly Positive | Primary site for nucleophilic attack. |

| Amine Hydrogens (-NH2) | Positive | Act as hydrogen bond donors. |

This table is generated based on established principles of MEP mapping applied to the functional groups within the molecule.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT is a robust computational method used to investigate the energetics and pathways of chemical reactions. For this compound, DFT studies, often within a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework, are essential for modeling its covalent reaction with biological nucleophiles like the lysine (B10760008) residue in a protein kinase. nih.gov

Reaction coordinate analysis involves mapping the energy of the system as the reactants are converted into products. nih.gov This is achieved by defining one or more geometric parameters—such as bond distances or angles—as the "reaction coordinate" and calculating the potential energy at each point along this path. The result is a potential energy surface (PES) or free energy surface (FES) that reveals the reaction mechanism, including the structures of intermediates and transition states. nih.gov

For the reaction of this compound with a lysine residue, a key reaction coordinate would describe the nucleophilic attack of the lysine's epsilon-amino group (Lys-NH2) on the sulfur atom and the simultaneous breaking of the sulfur-fluorine (S-F) bond. nih.gov Simulations show that such reactions can proceed through a concerted mechanism or a stepwise pathway involving a trigonal bipyramidal intermediate. nih.gov By mapping the energy landscape, researchers can determine the most favorable reaction pathway. nih.gov

Table 3: Representative Energy Barriers in a Lysine Sulfonylation Reaction

| Reaction Step | Description | Relative Activation Energy | Status |

|---|---|---|---|

| Step 1 | Nucleophilic attack by Lys-NH2 on the sulfur atom. | High | Often the Rate-Determining Step. nih.govepfl.ch |

| Step 2 | Expulsion of the fluoride ion (F-). | Low | Fast, subsequent to the RDS. epfl.ch |

This is a generalized representation based on published mechanisms for sulfonyl fluoride reactions. nih.gov

Molecular Dynamics (MD) Simulations of Ligand-Protein Interactions and Covalent Adduct Dynamics

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. nih.gov This technique is used to study how this compound first binds non-covalently to its protein target and to analyze the stability and conformational dynamics of the final covalently-bound complex. nih.govmdpi.com

MD simulations model the movements of all atoms in the system, including the ligand, the protein, and surrounding water molecules, by solving Newton's equations of motion. fu-berlin.detue.nl These simulations can reveal:

Initial Binding Pose: How the molecule orients itself within the binding pocket before the covalent reaction occurs, guided by electrostatic and van der Waals interactions.

Conformational Changes: How the protein structure might change to accommodate the ligand, and vice-versa.

Role of Water: The role of water molecules in mediating interactions between the ligand and the protein. nih.gov

For fluorinated ligands, it is crucial to use accurately parameterized force fields to correctly model the unique properties of the fluorine atom, such as its high electronegativity and potential to form specific interactions. nih.gov These simulations offer critical insights into the structural determinants of inhibitor activity and can guide the design of more potent and selective covalent inhibitors. nih.govnih.gov

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

Computational Ligand Design Principles Based on Sulfonyl Fluoride Reactivity

The design of covalent inhibitors utilizing the sulfonyl fluoride (SF) warhead is a process heavily reliant on computational chemistry and a deep understanding of the group's reactivity. rsc.org A central principle in designing these ligands is the integration of the sulfonyl fluoride moiety into a scaffold that possesses strong, reversible affinity for the target protein. acs.orgtandfonline.com This strategy, often described as structure-guided design, leverages the binding energy of the reversible ligand to position the electrophilic sulfonyl fluoride warhead in close proximity to a nucleophilic amino acid residue within the binding site, a concept known as "binding site-templated reactivity". rsc.orgacs.org

A key aspect of computational design is the ability to tune the intrinsic reactivity of the sulfur(VI) fluoride (SVI-F) group. nih.gov Computational methods, particularly the calculation of the Lowest Unoccupied Molecular Orbital (LUMO) energy, have proven valuable for predicting and modulating the reactivity of SVI-F functionalities. nih.gov This allows researchers to create a foundation for designing novel SVI-F ligands with a desired level of reactivity, balancing the need for covalent bond formation with the imperative to maintain stability and minimize off-target reactions. nih.gov For instance, libraries of SF-containing reactive fragments can be designed with a range of intrinsic reactivities to facilitate the discovery of new covalent ligands. acs.orgnih.gov

Structure-guided design has been successfully applied in the development of covalent ligands for various targets. In one notable example, researchers designed covalent ligands for the Von Hippel-Lindau (VHL) protein by computationally docking analogues of a known VHL binder. acs.org The design process involved replacing the hydroxy group on the hydroxyproline (B1673980) motif of the parent ligand with a sulfonyl fluoride, with the goal of targeting Serine 110 in the binding site. acs.org Subsequent optimization of groups peripheral to this core motif led to a second-generation ligand with enhanced affinity and improved covalent modification efficiency. acs.org

However, computational design must account for more than just binding affinity and intrinsic electrophilicity. The kinetics of covalent modification are highly dependent on the precise orientation and trajectory of the sulfonyl fluoride group relative to the target nucleophile. nih.govacs.org Studies with Carbonic Anhydrase II (CAII) have shown that even ligands with strong reversible affinity may exhibit slow rates of covalent modification if the geometry for the reaction is suboptimal. acs.orgnih.gov This highlights that the structural context of the reversible recognition and the trajectory of the reacting species are critical determinants of covalent capture, sometimes even more so than the intrinsic reactivity of the warhead itself. acs.org

| Design Principle | Description | Computational Method/Approach | Example |

|---|---|---|---|

| Structure-Guided Design | Incorporating an SF warhead into a scaffold with known reversible binding affinity to the target. acs.orgtandfonline.com | Molecular Docking, Structure-Activity Relationship (SAR) Studies. acs.org | Modification of the VHL ligand VH032 by replacing a hydroxyl group with an SF to target Ser110. acs.org |

| Reactivity Tuning | Modulating the intrinsic electrophilicity of the SF group to achieve a balance between reactivity and stability. nih.gov | LUMO Energy Calculations. nih.gov | Creating panels of SVI-F probes with a range of reactivities for chemoproteomic screening. nih.gov |

| Geometric Optimization | Ensuring the ligand positions the SF warhead with an optimal trajectory for reaction with the target nucleophile. nih.govacs.org | Molecular Dynamics (MD) Simulations, Docking Pose Analysis. | Analysis of slow reaction rates in CAII inhibitors despite high affinity, suggesting suboptimal geometry. acs.orgnih.gov |

Prediction of Covalent Binding Sites and Selectivity

The prediction of covalent binding sites and the achievement of high selectivity are paramount challenges in the development of sulfonyl fluoride-based chemical probes and inhibitors. Selectivity is primarily achieved through the principle of "binding site-templated reactivity," where the unique microenvironment of the target's binding pocket facilitates the covalent reaction. rsc.org The sulfonyl fluoride warhead, while possessing balanced reactivity, is often not reactive enough to modify residues indiscriminately; instead, its reactivity is significantly enhanced when held in an optimal position by a high-affinity ligand, adjacent to a suitably nucleophilic amino acid. rsc.orgrsc.org

Computational docking and molecular modeling are indispensable tools for predicting which residue a sulfonyl fluoride ligand will target. By analyzing the docked poses of a ligand, researchers can predict potential covalent binding sites by identifying nucleophilic residues (such as tyrosine, lysine, serine, or histidine) in close proximity to the electrophilic sulfur atom. acs.orgnih.gov For example, a sulfonyl fluoride probe was rationally designed to covalently label Tyrosine 143 in the binding pocket of the mRNA decapping scavenger enzyme (DcpS). nih.gov

However, intrinsic reactivity alone does not determine selectivity. Chemoproteomic studies have demonstrated that probes with similar intrinsic reactivities can enrich different sets of proteins, indicating that reversible recognition is a key determinant of covalent capture. nih.govacs.org The substitution pattern on the aromatic scaffold of the ligand can also profoundly influence selectivity. For instance, in one study, para-substituted SVI-F electrophiles were found to enrich STK24, whereas meta-substituted probes selectively engaged with DCK. nih.gov This suggests that subtle changes in the ligand's structure can alter its binding orientation, thereby dictating which nucleophile is targeted. nih.gov

The complexity of predicting selectivity is further illustrated by comparing sulfonyl fluorides with structurally similar warheads like arylfluorosulfates. A sulfonyl fluoride inhibitor of DcpS was designed to target Tyr143, but a corresponding arylfluorosulfate probe, despite the structural similarity, was found to covalently label a non-catalytic Serine 272 instead. nih.gov This underscores that minor changes to the warhead's geometry can alter binding site selectivity. nih.gov

Ultimately, a combination of computational prediction and experimental validation is crucial. Chemoproteomic workflows that utilize panels of SVI-F probes with varied structures and reactivities are powerful methods for mapping ligandable sites across the proteome and confirming the selectivity of a designed ligand in a complex biological system. nih.govacs.org

| Target Protein | Targeted Residue | Probe/Ligand Characteristic | Basis for Selectivity |

|---|---|---|---|

| Von Hippel-Lindau (VHL) | Ser110 | VHL-SF2, a second-generation ligand with an optimized scaffold. acs.org | Structure-guided design based on a known reversible binder, positioning the SF near Ser110. acs.org |

| DcpS | Tyr143 | Probe 5 (sulfonyl fluoride derivative). nih.gov | Rational design to place the SF warhead in proximity to the target tyrosine. nih.gov |

| STK24 | Not specified | para-substituted SVI-F electrophiles. nih.gov | Specific orientation driven by the para-substitution pattern on the ligand scaffold. nih.gov |

| DCK | Not specified | meta-substituted SVI-F probes (5b, 5d, 5f). nih.gov | Specific orientation driven by the meta-substitution pattern on the ligand scaffold. nih.gov |

| BCL6 | Tyr57 | TMX-2164. nih.gov | Rational design based on structure-guided approaches. nih.govresearchgate.net |

| Cereblon | His353 | EM12-FS (sulfonyl fluoride derivative of thalidomide (B1683933) congener). nih.govresearchgate.net | Structure-based design to target a specific histidine in the binding site. researchgate.net |

Future Directions and Emerging Research Opportunities

Development of Novel and More Efficient Synthetic Routes for Alkyl Aminosulfonyl Fluorides

The synthesis of alkyl sulfonyl fluorides, particularly those bearing functional groups like the amine in 3-aminopropane-1-sulfonyl fluoride (B91410), has historically faced challenges, including harsh reaction conditions and the use of unstable intermediates like sulfonyl chlorides. acs.orgnih.gov Modern research focuses on developing milder, more efficient, and functional-group-tolerant methods.

Recent strategies have moved beyond traditional chloride-fluoride exchange. nih.gov Key innovations include:

Catalytic Approaches : Palladium-catalyzed methods can now generate alkenyl sulfonyl fluorides from readily available alkenyl triflates. nih.gov More recently, an iron-catalyzed fluorosulfonylation of alkenes has been developed to produce lactam-functionalized alkyl sulfonyl fluorides. acs.org

Radical-Based Syntheses : The generation of fluorosulfonyl radicals (•SO₂F) from various precursors allows for direct fluorosulfonylation, representing a concise route to the target compounds. rsc.org This includes methods like the reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acids. dntb.gov.ua

Direct Conversion from Stable Precursors : Efficient methods now exist to convert stable and readily available starting materials, such as sulfonic acids and their salts, directly to sulfonyl fluorides using deoxyfluorination reagents like Xtalfluor-E® under mild conditions. nih.gov

Photoredox Catalysis : A mild and scalable strategy utilizes photoredox catalysis to prepare alkyl sulfonyl fluorides from alkyl bromides and alcohols, a process that can be scaled up using flow chemistry. organic-chemistry.org

These advanced synthetic methodologies are crucial for making structurally diverse and complex alkyl aminosulfonyl fluorides readily accessible for a wide range of applications.

| Method | Starting Material(s) | Key Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Fe-Catalyzed Fluorosulfonylation | Alkenes | Fe catalyst, Na₂S₂O₄ (SO₂ source), NFSI (F source) | Forms multiple C-C, C-S, and C-F bonds in one step; creates lactam-functionalized products. | acs.org |

| Photoredox Catalysis | Alkyl Bromides or Alcohols | Photocatalyst, SO₂ source, F source | Mild conditions, scalable using flow chemistry. | organic-chemistry.org |

| Deoxyfluorination | Sulfonic Acids/Salts | Xtalfluor-E® | Converts stable, readily accessible S(VI) compounds directly; avoids harsh oxidants. | nih.gov |

| Pd-Catalyzed SO₂ Insertion | Alkenyl Triflates | Pd catalyst, DABSO (SO₂ surrogate), F⁺ electrophile | Good functional group tolerance; produces cyclic alkenylsulfonyl fluorides. | nih.gov |

| Radical Chloro-Fluorosulfonylation | Alkynes | Photoredox catalyst, ClSO₂F | Creates versatile β-chloro alkenylsulfonyl fluoride hubs for further diversification. | nih.gov |

Exploration of Unconventional Reactivity Patterns

While the classical reactivity of sulfonyl fluorides involves serving as electrophiles for nucleophilic attack (the basis of SuFEx chemistry), emerging research is exploring their unconventional reactivity. acs.org A significant area of development is the generation of sulfur-based radicals from the traditionally stable S(VI)-F bond.

Recent breakthroughs have shown that sulfonyl fluorides can be converted into S(VI) radicals. nih.gov This transformation, which is challenging due to the high bond dissociation energy of the S-F bond, has been achieved through cooperative organosuperbase activation and photoredox catalysis. nih.gov Once formed, these S(VI) radicals can participate in novel reactions, such as ligation with alkenes to form vinyl sulfones, dramatically expanding the synthetic utility of the sulfonyl fluoride group beyond its role as an electrophilic warhead. nih.gov Furthermore, the merger of SuFEx with photochemistry is being explored to trigger unique molecular rearrangements and functionalizations, creating a versatile platform for synthesis. digitellinc.com

Integration into Advanced Chemical Biology Platforms (e.g., Chemoproteomics)

The sulfonyl fluoride moiety is a privileged warhead in chemical biology, particularly in the field of activity-based protein profiling (ABPP). rsc.orgnih.govwikipedia.org ABPP utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. wikipedia.org The sulfonyl fluoride group is exceptionally well-suited for this purpose due to its ideal balance of aqueous stability and reactivity toward multiple nucleophilic amino acid residues, including serine, lysine (B10760008), tyrosine, and histidine. nih.govenamine.net This broad reactivity allows probes based on this scaffold to target a much wider range of the proteome than traditional probes that are selective only for cysteine. enamine.netacs.org

Probes incorporating a sulfonyl fluoride electrophile, often combined with a reporter tag like an alkyne for subsequent click chemistry, have been designed to:

Identify novel protein targets : By covalently labeling active enzymes, these probes enable the enrichment and identification of proteins via mass spectrometry. nih.govresearchgate.net

Profile enzyme activity : They have been successfully used to profile diverse enzyme classes, including serine hydrolases, kinases, and glutathione (B108866) transferases (GSTs). nih.govrsc.orgresearchgate.net

Map binding sites : They help in mapping enzyme binding sites, identifying functionally important residues, and validating drug targets. nih.govnih.gov

The development of such probes has led to the discovery of functionally important and targetable tyrosine and lysine residues in numerous proteins, expanding the druggable proteome beyond the conserved catalytic cysteine. nih.gov

| Probe Type / Scaffold | Targeted Residues | Application / Protein Class Targeted | Reference |

|---|---|---|---|

| Alkyne-tagged Sulfonyl Fluoride | Serine | Activity-based profiling of S1 family serine proteases. | nih.gov |